(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
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Description
(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.42. The purity is usually 95%.
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Scientific Research Applications
Relevance to Lignin Acidolysis
T. Yokoyama's research on the acidolysis of lignin model compounds shows significant findings in the mechanism of bond cleavage, which could have implications for understanding the reactivity of similar compounds (Yokoyama, 2015). Although this work does not directly mention the compound , the mechanisms studied in lignin model compounds provide insights into how similar structures might behave under acidolysis conditions.
Alzheimer's Disease Imaging
Research by A. Nordberg on amyloid imaging ligands for Alzheimer's disease, including discussion on [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, provides insights into the diagnostic applications of compounds with similar functionalities (Nordberg, 2007). This demonstrates the potential biomedical imaging applications of related chemical structures in understanding neurodegenerative diseases.
Antituberculosis Activity of Organotin Complexes
The review by Humaira Iqbal, Saqib Ali, and S. Shahzadi on organotin complexes of NSAIDs, including those with dimethylphenyl groups, highlights their antituberculosis activity (Iqbal, Ali, & Shahzadi, 2015). This could suggest potential therapeutic applications of similar compounds or their derivatives in treating tuberculosis.
Cytochrome P450 Inhibitors
The study on chemical inhibitors of cytochrome P450 isoforms, including compounds with similar structural motifs, by S. C. Khojasteh et al., indicates the importance of these inhibitors in predicting drug-drug interactions (Khojasteh et al., 2011). Although not directly related, the role of structural elements similar to those in the queried compound could be significant in medicinal chemistry.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14(2)18-10-8-17(9-11-18)12-19(13-22)21(24)23-20-15(3)6-5-7-16(20)4/h5-12,14H,1-4H3,(H,23,24)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDJZWDJQDKPQ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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